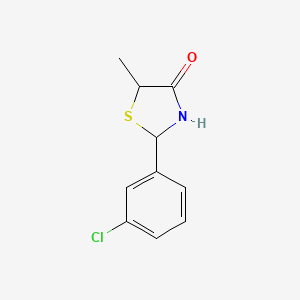![molecular formula C10H7N3O3S B10812062 2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10812062.png)
2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with an amino group and a nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-nitrobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl moiety is crucial for its biological activity, as it can participate in electron transfer reactions, influencing cellular processes.
類似化合物との比較
- 2-Amino-5-nitrophenol
- 2-Amino-5-nitrobenzophenone
- 2-Amino-5-nitrobenzyl alcohol
Comparison: 2-Amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H7N3O3S |
|---|---|
分子量 |
249.25 g/mol |
IUPAC名 |
2-amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7N3O3S/c11-10-12-9(14)8(17-10)5-6-3-1-2-4-7(6)13(15)16/h1-5H,(H2,11,12,14) |
InChIキー |
LZZUWGCZJRGCQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B10811986.png)
![5-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B10811992.png)
![5-[(5-Nitrofuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10811999.png)

![Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10812015.png)
![[2-Methoxy-4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate](/img/structure/B10812018.png)
![[1-(4-Chlorophenyl)-5-hydroxy-3-methyl-pyrazol-4-yl]-phenyl-methanone](/img/structure/B10812021.png)
![Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10812025.png)
![cyclohexyl 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B10812032.png)



![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-phenoxyacetamide](/img/structure/B10812066.png)
![ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B10812070.png)
